molecular formula C12H12BF5O2 B1323114 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane CAS No. 325142-81-2

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B1323114
CAS No.: 325142-81-2
M. Wt: 294.03 g/mol
InChI Key: FTJVUPKSBLYGSY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a perfluorophenyl group and a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Scientific Research Applications

Synthesis and Material Development

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane has been utilized in the synthesis of novel derivatives with potential applications in material science. For example, a series of derivatives were synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyene new materials. These derivatives also hold promise for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Continuous Flow Synthesis

The compound has been used in the scalable preparation of key reagents via continuous flow synthesis. This approach addresses issues such as borolane “ate” equilibration and protonolysis, typically problematic in batch processes, highlighting its role in improving industrial synthesis efficiency (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

Lipogenic Inhibition in Therapeutics

A pilot library of this compound derivatives showed significant lipogenesis inhibitory effects. These compounds suppressed lipogenic gene expression in mammalian hepatocytes and inhibited cholesterol biosynthesis, suggesting potential as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Electrochemical Applications

Electrochemical properties of organoboron compounds containing this compound have been studied. The compound exhibited lower oxidation potentials compared to organoboranes and was used in anodic substitution reactions, indicating its utility in electrochemical applications (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

Safety and Hazards

The safety and hazards of a compound would depend on its specific properties. It’s always important to refer to the safety data sheet of the specific compound for accurate information .

Future Directions

Organoboron compounds have been widely used in various fields, including boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify various substances . The future research directions would likely continue to explore these applications and potentially discover new ones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of perfluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

C6F5B(OH)2+(CH3\text{C}_6\text{F}_5\text{B(OH)}_2 + \text{(CH}_3C6​F5​B(OH)2​+(CH3​

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BF5O2/c1-11(2)12(3,4)20-13(19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJVUPKSBLYGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630164
Record name 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325142-81-2
Record name 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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